molecular formula C23H30N2O3 B11336738 N-[2-(4-methylphenyl)-2-(morpholin-4-yl)ethyl]-3-propoxybenzamide

N-[2-(4-methylphenyl)-2-(morpholin-4-yl)ethyl]-3-propoxybenzamide

Cat. No.: B11336738
M. Wt: 382.5 g/mol
InChI Key: ZUYMVMKHPALDGH-UHFFFAOYSA-N
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Description

N-[2-(4-methylphenyl)-2-(morpholin-4-yl)ethyl]-3-propoxybenzamide is a synthetic organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by the presence of a morpholine ring, a propoxybenzamide moiety, and a 4-methylphenyl group, which contribute to its unique chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-methylphenyl)-2-(morpholin-4-yl)ethyl]-3-propoxybenzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-methylphenyl)-2-(morpholin-4-yl)ethyl]-3-propoxybenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Mechanism of Action

The mechanism of action of N-[2-(4-methylphenyl)-2-(morpholin-4-yl)ethyl]-3-propoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(4-methylphenyl)-2-(morpholin-4-yl)ethyl]-3-propoxybenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its morpholine ring and propoxybenzamide moiety contribute to its potential as a versatile compound in various research and industrial applications.

Properties

Molecular Formula

C23H30N2O3

Molecular Weight

382.5 g/mol

IUPAC Name

N-[2-(4-methylphenyl)-2-morpholin-4-ylethyl]-3-propoxybenzamide

InChI

InChI=1S/C23H30N2O3/c1-3-13-28-21-6-4-5-20(16-21)23(26)24-17-22(25-11-14-27-15-12-25)19-9-7-18(2)8-10-19/h4-10,16,22H,3,11-15,17H2,1-2H3,(H,24,26)

InChI Key

ZUYMVMKHPALDGH-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=CC=CC(=C1)C(=O)NCC(C2=CC=C(C=C2)C)N3CCOCC3

Origin of Product

United States

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